Cas no 1093405-08-3 (2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride)

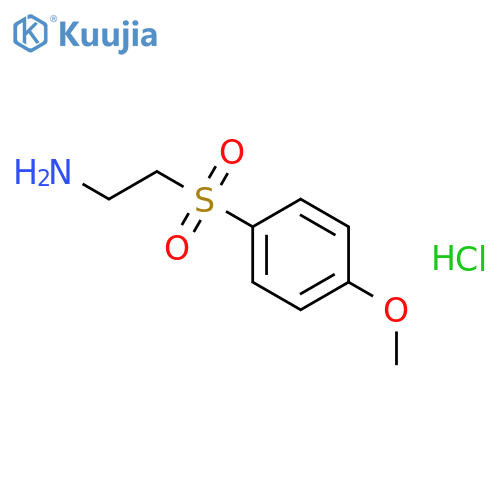

1093405-08-3 structure

商品名:2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride

CAS番号:1093405-08-3

MF:C9H14ClNO3S

メガワット:251.730360507965

MDL:MFCD09907570

CID:1074768

PubChem ID:22693716

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methoxy-benzenesulfonyl)-ethylamine hydrochloride

- 2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride

- AKOS015849030

- 2-((4-methoxyphenyl)sulfonyl)ethan-1-amine hydrochloride

- 1093405-08-3

- EN300-235021

- MFCD09907570

- F2150-0033

- 2-((4-Methoxyphenyl)sulfonyl)ethanaminehydrochloride

- 2-((4-Methoxyphenyl)sulfonyl)ethanamine hydrochloride

- 2-[(4-Methoxyphenyl)sulfonyl]ethanamine (HCl)

- {2-[(4-methoxyphenyl)sulfonyl]ethyl}amine hydrochloride

- A934725

- 2-(4-methoxyphenyl)sulfonylethanamine;hydrochloride

- SCHEMBL19259893

- 2-(4-methoxybenzenesulfonyl)ethanamine hydrochloride

- (2-[(4-METHOXYPHENYL)SULFONYL]ETHYL)AMINE HYDROCHLORIDE

-

- MDL: MFCD09907570

- インチ: InChI=1S/C9H13NO3S.ClH/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H

- InChIKey: ZKPJPPQOYXJVJI-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)S(=O)(=O)CCN.Cl

計算された属性

- せいみつぶんしりょう: 251.0382922g/mol

- どういたいしつりょう: 251.0382922g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.8Ų

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-235021-10.0g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 10.0g |

$3007.0 | 2024-06-19 | |

| Enamine | EN300-235021-0.1g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 0.1g |

$241.0 | 2024-06-19 | |

| Enamine | EN300-235021-2.5g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 2.5g |

$1370.0 | 2024-06-19 | |

| Life Chemicals | F2150-0033-1g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 1g |

$529.0 | 2023-09-06 | |

| TRC | M226868-25mg |

{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |

1093405-08-3 | 25mg |

$ 70.00 | 2022-06-04 | ||

| TRC | M226868-250mg |

{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |

1093405-08-3 | 250mg |

$ 340.00 | 2022-06-04 | ||

| TRC | M226868-50mg |

{2-[(4-Methoxyphenyl)sulfonyl]ethyl}amine Hydrochloride |

1093405-08-3 | 50mg |

$ 95.00 | 2022-06-04 | ||

| Enamine | EN300-235021-1.0g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 1.0g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-235021-5.0g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 5.0g |

$2028.0 | 2024-06-19 | |

| Enamine | EN300-235021-5g |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride |

1093405-08-3 | 95% | 5g |

$2028.0 | 2023-09-15 |

2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

1093405-08-3 (2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1093405-08-3)2-(4-methoxybenzenesulfonyl)ethan-1-amine hydrochloride

清らかである:99%

はかる:1g

価格 ($):561.0